Unique 11-Oxo and 29-Methyl Ester Configuration Versus Phytolaccagenin's 30-Methyl Ester – Structural Determinants of Target Engagement
Esculentagenin is characterized as 11-oxo-3-O-methyloleanata-12-en-2β,3β,23-trihydroxy-28-oic acid with a 29-methyl ester, while its closest aglycone comparator phytolaccagenin is the 30-methyl ester of jaligonic acid and lacks the C-11 oxo substitution [1]. The 11-oxo group introduces an additional hydrogen-bond acceptor at a position known in related oleanane derivatives (e.g., glycyrrhetinic acid, 11-oxo-oleanolic acid) to modulate inhibition of corticoid-5β-reductase and 11β-hydroxysteroid dehydrogenase [2]. Esculentagenin's 29-methyl ester regiochemistry, as opposed to the 30-methyl ester of phytolaccagenin, alters the spatial orientation of the methoxycarbonyl group, directly affecting molecular recognition by esterases and binding pockets. In silico target prediction data (Super-PRED) indicate esculentagenin has high predicted affinity for MAP kinase ERK2 (99.04% probability) and nuclear factor NF-κB (94.30% probability), a profile distinct from that reported for phytolaccagenin, which is primarily associated with calcium channel and muscarinic receptor modulation [3][4].
| Evidence Dimension | Structural differentiation: oxidation state and ester regiochemistry |
|---|---|
| Target Compound Data | 11-oxo substitution present; 29-methyl ester (methoxycarbonyl at C-29) |
| Comparator Or Baseline | Phytolaccagenin: no 11-oxo; 30-methyl ester (methoxycarbonyl at C-30). Oleanolic acid: no 11-oxo; unesterified C-28 carboxyl. |
| Quantified Difference | Difference of one oxygen atom (11-oxo) and methyl ester positional isomerism (C-29 vs. C-30); predicted ERK2 affinity probability esculentagenin 99.04% vs. no reported ERK2 target for phytolaccagenin |
| Conditions | Structural elucidation by NMR and MS (Yi 1991); in silico target prediction via Super-PRED computational model |
Why This Matters
The 11-oxo and 29-methyl ester modifications in esculentagenin create a distinct pharmacophore that cannot be replicated by phytolaccagenin, directly impacting experimental outcomes in target-based assays—procurement of the correct aglycone is essential for structure-activity relationship studies.
- [1] Yi YH. A triterpenoid and its saponin from Phytolacca esculenta. Phytochemistry. 1991;30(12):4179-4181. doi:10.1016/0031-9422(91)83496-8 View Source
- [2] Studies on Triterpenoid Corticomimetics (I): Inhibition of Corticoid-5beta-reductase by 11-Oxo-oleanolic Acid and 11-Oxo-hederagenin. Yakhak Hoeji. Accessed via KoreaScience. View Source
- [3] Plantaedb.com. Esculentagenin Compound Report – Predicted Targets (Super-PRED). Accessed 2026. View Source
- [4] Ul Haq I, Ahmad T, Khan T, Shah AJ. Antihypertensive effect and the underlying mechanisms of action of phytolaccagenin in rat models. Clin Exp Hypertens. 2022;44(6):557-566. doi:10.1080/10641963.2022.2079671 View Source
